molecular formula C15H16O4 B14513807 Methyl 10,10-diethoxydec-2-ene-4,6,8-triynoate CAS No. 62796-56-9

Methyl 10,10-diethoxydec-2-ene-4,6,8-triynoate

Cat. No.: B14513807
CAS No.: 62796-56-9
M. Wt: 260.28 g/mol
InChI Key: RUQUKOUMJCTYEY-UHFFFAOYSA-N
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Description

Methyl 10,10-diethoxydec-2-ene-4,6,8-triynoate is a chemical compound known for its unique structure and properties It is a derivative of dehydromatricaria ester and is characterized by the presence of multiple triple bonds and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 10,10-diethoxydec-2-ene-4,6,8-triynoate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the esterification of 2-decene-4,6,8-triynoic acid with methanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 10,10-diethoxydec-2-ene-4,6,8-triynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 10,10-diethoxydec-2-ene-4,6,8-triynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 10,10-diethoxydec-2-ene-4,6,8-triynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple triple bonds allow it to form strong interactions with these targets, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Dehydromatricaria ester: A closely related compound with similar structural features.

    Methyl dec-2-ene-4,6,8-triynoate: Another ester with multiple triple bonds.

Uniqueness

Methyl 10,10-diethoxydec-2-ene-4,6,8-triynoate is unique due to its specific ester functional group and the presence of diethoxy substituents. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62796-56-9

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

methyl 10,10-diethoxydec-2-en-4,6,8-triynoate

InChI

InChI=1S/C15H16O4/c1-4-18-15(19-5-2)13-11-9-7-6-8-10-12-14(16)17-3/h10,12,15H,4-5H2,1-3H3

InChI Key

RUQUKOUMJCTYEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC#CC#CC=CC(=O)OC)OCC

Origin of Product

United States

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